molecular formula C11H13ClN2O4 B8284175 N-ethyl alpha-(2-chloro-5-nitrophenoxy)propionamide

N-ethyl alpha-(2-chloro-5-nitrophenoxy)propionamide

Cat. No. B8284175
M. Wt: 272.68 g/mol
InChI Key: NLRNCTYOIYTAFZ-UHFFFAOYSA-N
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Patent
US04536209

Procedure details

A mixture of 2.74 g. of ethyl α-(2-chloro-5-nitrophenoxy)propionate, 0.77 g. of 70% aqueous solution of ethylamine and 15 ml. of ethanol was kept at room temperature for one night. The precipitate was separated by a filtration and recrystallized from a mixture of benzene-cyclohexane to obtain 2.5 g. of the object compound (melting point of 148° to 149° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][C:3]=1[O:4][CH:5]([CH3:11])[C:6]([O:8]CC)=O.[CH2:19]([NH2:21])[CH3:20]>C(O)C>[CH2:19]([NH:21][C:6](=[O:8])[CH:5]([O:4][C:3]1[CH:12]=[C:13]([N+:16]([O-:18])=[O:17])[CH:14]=[CH:15][C:2]=1[Cl:1])[CH3:11])[CH3:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(OC(C(=O)OCC)C)C=C(C=C1)[N+](=O)[O-]
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Step Four
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 2.74 g
CUSTOM
Type
CUSTOM
Details
The precipitate was separated by a filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of benzene-cyclohexane
CUSTOM
Type
CUSTOM
Details
to obtain 2.5 g

Outcomes

Product
Name
Type
Smiles
C(C)NC(C(C)OC1=C(C=CC(=C1)[N+](=O)[O-])Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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